4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol
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Overview
Description
4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its stability and reactivity. The compound is characterized by the presence of a benzotriazole group attached to a phenol ring, which is further substituted with two tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol typically involves the reaction of 2,6-di-tert-butylphenol with benzotriazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenol and enhance its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters are optimized to maximize the efficiency of the process, and advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzotriazole moiety can be reduced under specific conditions to yield different products.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol has numerous applications in scientific research, including:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation and oxidation.
Biology: The compound is studied for its potential antioxidant properties and its ability to protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: It is used as an additive in lubricants, plastics, and coatings to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of 4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenolic group donates hydrogen atoms to neutralize free radicals, while the benzotriazole moiety provides additional stability to the molecule. This dual functionality makes it an effective antioxidant and stabilizer.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacking the benzotriazole group.
4-Benzotriazol-1-ylmethylphenol: Similar structure but without the tert-butyl groups.
Uniqueness
4-Benzotriazol-1-ylmethyl-2,6-di-tert-butyl-phenol is unique due to the presence of both the benzotriazole and tert-butyl groups, which confer enhanced stability and reactivity. This combination makes it particularly effective as an antioxidant and stabilizer in various applications.
Properties
IUPAC Name |
4-(benzotriazol-1-ylmethyl)-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-20(2,3)15-11-14(12-16(19(15)25)21(4,5)6)13-24-18-10-8-7-9-17(18)22-23-24/h7-12,25H,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPSHZOUXLFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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